molecular formula C17H15BrN2O B2504786 7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine CAS No. 1864014-44-7

7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine

Cat. No.: B2504786
CAS No.: 1864014-44-7
M. Wt: 343.224
InChI Key: ZKNLTOUJRWSDFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine ( 1864014-44-7) is a synthetic quinoline derivative with a molecular weight of 343.22 g/mol and a molecular formula of C 17 H 15 BrN 2 O . This compound is characterized by its quinoline core structure, which is substituted at the 4-position with an amine group linked to a 4-methoxybenzyl moiety and at the 7-position with a bromine atom. Quinoline scaffolds, particularly 4-aminoquinolines, are of significant interest in medicinal chemistry research due to their diverse biological activities. While specific biological data for this compound is not available in the searched literature, structurally similar 4-aminoquinoline derivatives have been extensively investigated and reported to exhibit potent antimycobacterial properties against Mycobacterium tuberculosis . These related compounds serve as valuable chemical tools for probing new therapeutic pathways and understanding structure-activity relationships (SAR) in infectious disease research. Applications & Research Value: This chemical is suited for use as a building block in organic synthesis and medicinal chemistry research. It can be utilized to create libraries of novel compounds for high-throughput screening in drug discovery projects, particularly those targeting infectious diseases. The bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, while the 4-amino group can be modified to explore diverse chemical space. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-bromo-N-[(4-methoxyphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O/c1-21-14-5-2-12(3-6-14)11-20-16-8-9-19-17-10-13(18)4-7-15(16)17/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNLTOUJRWSDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C3C=CC(=CC3=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The general steps are as follows:

    Starting Materials: The synthesis begins with 7-bromoquinoline and 4-methoxybenzylamine.

    Coupling Reaction: The 7-bromoquinoline undergoes a Suzuki–Miyaura coupling reaction with an appropriate boronic acid derivative in the presence of a palladium catalyst and a base.

    Amine Introduction: The resulting intermediate is then reacted with 4-methoxybenzylamine under suitable conditions to introduce the amine group at the 4th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and methoxy groups.

    Coupling Reactions: The quinoline ring can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these

Biological Activity

7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine is a synthetic compound belonging to the quinoline derivatives class, recognized for its diverse biological activities. The structural modifications, particularly the presence of a bromine atom at the 7-position and a methoxybenzyl group, enhance its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H16BrNO\text{C}_{17}\text{H}_{16}\text{BrN}\text{O}

The inclusion of bromine and methoxy groups contributes to its lipophilicity and bioavailability, which are crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting various cancer cell lines. For instance, it was tested against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colorectal cancer) cell lines, demonstrating effective cytotoxicity with IC50 values in the low micromolar range .

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific proteins associated with tumor growth. Notably, it has been suggested that this compound may act as a BRD4 inhibitor, which is linked to the downregulation of oncogenes such as c-MYC . This inhibition can lead to reduced proliferation and migration of cancer cells.

Comparative Analysis with Similar Compounds

A comparison table highlights the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
6-Bromo-N-(3-difluoromethylphenyl)quinolin-4-amineDifluoromethyl substitution at position 3Anticancer and antimicrobial properties
6-Bromo-N-(2-methylbenzo[d][1,2,3]triazol-5-yl)quinolin-4-amineIncorporates a triazole ringPotential anti-inflammatory effects
5-Bromo-N-(phenyl)quinolin-4-amineSimple phenyl substitutionAntimicrobial activity

The unique combination of bromination and methoxybenzyl substitution in this compound may enhance its selectivity towards specific biological targets compared to these similar compounds .

Case Studies

Several studies have illustrated the efficacy of this compound in preclinical models:

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in significant apoptosis in HCT116 cells, suggesting potential for colorectal cancer therapy .
  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, further supporting its anticancer potential .

Future Directions

The ongoing exploration into the pharmacological applications of this compound suggests potential roles in treating various cancers and possibly other diseases through targeted therapies. Future research should focus on:

  • Mechanistic Studies : Further elucidation of the molecular pathways affected by this compound.
  • Clinical Trials : Transitioning from preclinical findings to clinical settings to evaluate safety and efficacy in humans.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Halogen Substitution
  • 7-Bromo vs. 6-Bromo Derivatives: N-(4-((4-chlorobenzyl)oxy)benzyl)-6-bromo-2-methylquinolin-4-amine (9n): This compound (6-bromo substitution) shows a melting point of 184–186°C and 44% yield. 7-Bromo-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)quinolin-4-amine (25): With 7-bromo substitution, this compound achieves an 82% yield, suggesting that the 7-position may favor reactivity in nucleophilic aromatic substitution reactions .
Aromatic Substituents
  • Methoxybenzyl vs. Chlorobenzyl Groups: N-(4-((4-chlorobenzyl)oxy)benzyl)-6-bromo-2-methylquinolin-4-amine (9n): The chloro substituent increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Melting point: 184–186°C .
Heterocyclic Modifications
  • Quinoline vs. Quinazoline Cores: 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (8): Retains the quinoline core but replaces the methoxybenzyl group with a difluoromethylphenyl moiety. This modification results in a higher melting point (272–274°C) and 83% yield, indicating improved crystallinity . ND‑011992 (Quinazoline Derivative): Replacing quinoline with quinazoline reduces antimalarial potency (IC50 = 8.4 μM vs. 11.7 μM for quinoline derivatives), highlighting the importance of the core structure .

Key Observations :

  • Substitution at the 6-position (e.g., compound 9n) generally yields lower than 7-position analogs (e.g., compound 25), possibly due to steric or electronic factors .
  • Difluoromethylphenyl substituents (compound 8) enhance crystallinity, as evidenced by higher melting points .

Physicochemical Properties

  • Solubility : Methoxybenzyl groups (e.g., in the target compound) may improve solubility in polar solvents compared to chlorobenzyl derivatives .
  • Stability : Bromine at the 7-position likely increases molecular weight and stability against metabolic degradation compared to chloro analogs .

Q & A

Basic Research Questions

Q. What is the synthetic methodology for 7-Bromo-N-(4-methoxybenzyl)quinolin-4-amine?

  • Methodological Answer : Synthesis typically involves coupling 7-bromoquinolin-4-amine with 4-methoxybenzyl halides (e.g., chloride or bromide) under nucleophilic substitution conditions. A representative procedure includes refluxing the reactants in a polar aprotic solvent (e.g., NMP) with a base (e.g., K₂CO₃ or triethylamine) at 80–120°C for 12–24 hours. Purification is achieved via column chromatography, yielding ~50–60% product. This approach is adapted from analogous 4-aminoquinoline syntheses .

Q. Which spectroscopic techniques are used to confirm the compound’s structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include δ ~8.6 ppm (quinoline H-2), δ ~4.5 ppm (benzyl CH₂), and δ ~3.8 ppm (methoxy OCH₃). Aromatic protons appear between δ 6.5–8.0 ppm .
  • ESI-MS : Molecular ion [M+H]⁺ is observed, with HRMS validating the molecular formula (e.g., calc. for C₁₇H₁₆BrN₂O: 367.04; found: 367.05) .
  • Elemental Analysis : Confirms purity (>95%) by matching calculated and observed C/H/N percentages .

Q. What initial biological screening protocols are recommended?

  • Methodological Answer :

  • Antiproliferative Assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations for 48–72 hours.
  • Apoptosis Markers : Measure caspase-3/7 activation and PARP cleavage via Western blotting, as seen in structurally related quinoline derivatives .
  • Dose-Response Curves : Generate IC₅₀ values to quantify potency .

Q. How do functional groups influence the compound’s reactivity?

  • Methodological Answer :

  • 7-Bromo Substituent : Enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling for structural diversification .
  • 4-Methoxybenzyl Group : Improves lipophilicity and membrane permeability but may reduce metabolic stability due to O-demethylation .
  • Quinoline Core : Facilitates π-π stacking with biological targets (e.g., kinase ATP-binding pockets) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Methodological Answer :

  • Solvent Screening : Compare DMF, NMP, and DMSO for solubility and reaction efficiency.
  • Base Selection : Test K₂CO₃ (mild) vs. Cs₂CO₃ (stronger) to enhance deprotonation.
  • Temperature Gradients : Use microwave-assisted synthesis at 100–150°C to reduce reaction time.
  • Design of Experiments (DoE) : Apply factorial design to identify critical parameters (e.g., solvent/base synergy increases yield to ~75%) .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Substituent Analysis : Compare 7-bromo vs. 7-chloro analogs (e.g., 7-chloro derivatives show higher antimalarial activity, while bromo derivatives may favor anticancer targets) .
  • Assay Standardization : Re-test under uniform conditions (e.g., pH, serum content) to control variables.
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., methoxy position correlates with apoptosis induction ).

Q. What computational strategies support structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or DNA topoisomerases.
  • QSAR Modeling : Derive Hammett constants for substituents (σ⁺ for bromo = +0.81) to predict electronic effects on activity .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess steric effects of the 4-methoxybenzyl group .

Q. How to evaluate stability under physiological conditions?

  • Methodological Answer :

  • PBS Stability Study : Incubate compound in phosphate-buffered saline (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC, noting half-life (t₁/₂).
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated demethylation of the methoxy group .
  • Comparative Analysis : Contrast with 7-chloro analogs, which may exhibit slower degradation due to lower electrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.